molecular formula C5H2Cl2N4 B8053160 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B8053160
M. Wt: 189.00 g/mol
InChI Key: OUODFHBTWYVQTG-UHFFFAOYSA-N
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Description

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 2091692-97-4) is a versatile and valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. Its high relevance stems from its role as a core building block for synthesizing potential kinase inhibitors. The pyrazolo[4,3-d]pyrimidine structure is a recognized bioisostere of the purine ring of ATP, allowing derived compounds to compete with ATP for binding in the active site of various kinase enzymes critical for cell proliferation . This compound is specifically utilized in the design and synthesis of novel epidermal growth factor receptor (EGFR) inhibitors . EGFR is a prominent tyrosine kinase target in oncology, and researchers functionalize this dichloro-substituted core to develop new derivatives that can overcome drug resistance in mutations like EGFRT790M . Furthermore, the closely related pyrazolo[3,4-d]pyrimidine scaffold is extensively investigated for developing potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle . The two chlorine atoms on the heterocyclic ring provide reactive sites for facile substitution, enabling rapid diversification to create a library of compounds for structure-activity relationship (SAR) studies . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-3-2(8-1-9-4)5(7)11-10-3/h1H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUODFHBTWYVQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Synthetic Methodologies for 3,7 Dichloro 1h Pyrazolo 4,3 D Pyrimidine and Its Precursors

Retrosynthetic Analysis of the 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The analysis for this compound begins by disconnecting the two chlorine atoms. This transformation, a dehalogenation, points to a dihydroxy or dione (B5365651) precursor, specifically 1H-pyrazolo[4,3-d]pyrimidine-3,7(4H,6H)-dione . This key intermediate is the direct precursor for the chlorination step.

Further disconnection of the pyrimidine (B1678525) ring of the dione intermediate through the cleavage of the C-N bonds suggests a cyclization strategy. This leads back to a suitably functionalized pyrazole (B372694). The most logical precursor is 4-amino-1H-pyrazole-5-carboxamide . This molecule contains the necessary amine and carboxamide groups ortho to each other, which can react with a one-carbon synthon, such as urea (B33335) or phosgene (B1210022) derivatives, to form the six-membered pyrimidine ring. This retrosynthetic pathway establishes a clear and feasible route from a substituted pyrazole to the target dichlorinated compound.

Classical Synthetic Approaches to the Pyrazolo[4,3-d]pyrimidine System

Classical synthetic routes to the pyrazolo[4,3-d]pyrimidine scaffold are typically multi-step processes that involve the initial formation of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

The construction of the pyrazolo[4,3-d]pyrimidine system relies on two critical cyclization steps. The first is the formation of the pyrazole precursor, and the second is the annulation of the pyrimidine ring.

Pyrazole Ring Formation: The key precursor, 4-amino-1H-pyrazole-5-carboxamide , can be synthesized through established methods. One common approach starts with the reaction of a β-ketonitrile with a hydrazine (B178648) derivative. For instance, the condensation of a suitably protected β-ketonitrile with hydrazine hydrate (B1144303) can yield a 5-aminopyrazole, which can then be further functionalized.

Pyrimidine Ring Formation: The crucial step in forming the pyrazolo[4,3-d]pyrimidine core is the cyclization of a 4-aminopyrazole-5-carboxamide derivative. A widely used method for constructing the dihydroxy pyrazolopyrimidine scaffold involves the reaction of the aminopyrazole precursor with urea or a related one-carbon electrophile like 1,1'-carbonyldiimidazole (B1668759) (CDI). clockss.org Heating 4-amino-1H-pyrazole-5-carboxamide with excess urea leads to the formation of 1H-pyrazolo[4,3-d]pyrimidine-3,7(4H,6H)-dione . This reaction proceeds via an initial acylation followed by an intramolecular cyclization with the elimination of ammonia. While this method is well-documented for the synthesis of the isomeric pyrazolo[3,4-d]pyrimidines, the chemical principles are directly applicable to the [4,3-d] system. nih.gov

A general synthetic route for substituted pyrazolo[4,3-d]pyrimidines often begins with a 4-nitropyrazole-5-carboxylic acid, which undergoes esterification, reduction of the nitro group to an amine, and conversion of the ester to a carboxamide to yield the necessary precursor for pyrimidine ring formation. researchgate.net

The introduction of chlorine atoms at the 3- and 7-positions is a critical transformation that converts the stable dione intermediate into a highly reactive scaffold suitable for further functionalization via nucleophilic substitution reactions. The standard and most effective method for this conversion is treatment with a strong chlorinating agent.

The precursor, 1H-pyrazolo[4,3-d]pyrimidine-3,7(4H,6H)-dione , is reacted with neat phosphorus oxychloride (POCl₃), often at reflux temperatures. Sometimes, a catalytic amount of a tertiary amine like N,N-dimethylaniline is added to facilitate the reaction. This process converts the two keto groups (in their tautomeric enol form) into chloro substituents, yielding the target compound This compound . This type of chlorination is a standard procedure for various heterocyclic systems, including other isomers of pyrazolopyrimidine. nih.govnih.gov

A complete and practical multi-step pathway to synthesize this compound can be constructed based on the previously discussed reactions. The sequence provides a reliable method starting from simple pyrazole derivatives. One such pathway is detailed in the table below. clockss.orgresearchgate.net

Table 1: Proposed Multi-Step Synthesis of this compound

Step Starting Material Reagents and Conditions Product

This sequence represents a logical and established approach for accessing the target compound, leveraging well-understood transformations in heterocyclic chemistry.

Green Chemistry Principles in Pyrazolo[4,3-d]pyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In heterocyclic synthesis, key green methodologies include the use of microwave irradiation and solvent-free reaction conditions to increase efficiency, reduce reaction times, and minimize waste.

While the application of green chemistry to the synthesis of the specific this compound is not extensively documented, the synthesis of the related and more common pyrazolo[3,4-d]pyrimidine isomers has greatly benefited from these techniques. nih.govrsc.org

Solvent-Free and Microwave-Assisted Cyclization: The cyclization step to form the pyrimidine ring is often amenable to green chemistry approaches. For example, the reaction of aminopyrazole precursors with reagents like thiourea (B124793) can be performed under solvent-free fusion conditions, which eliminates the need for potentially hazardous solvents and can simplify product isolation. rsc.org

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate many heterocyclic ring-forming reactions. Three-component reactions to form pyrazolo[3,4-d]pyrimidines have been efficiently carried out under controlled microwave irradiation, significantly reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields. nih.govresearchgate.net These methods typically involve the one-pot reaction of an aminopyrazole carboxylate, an orthoformate, and an amine. nih.gov Although direct evidence for the synthesis of this compound using these methods is scarce, the successful application in isomeric systems suggests that similar green protocols could be developed for this target molecule, particularly for the cyclization step.

Ultrasonic Irradiation in Reaction Optimization

The application of ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This technique, which utilizes the phenomenon of acoustic cavitation, has been successfully employed in the synthesis of various pyrimidine and fused pyrimidine systems. nih.govtandfonline.com

In the context of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, ultrasound has been shown to be particularly effective. For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) can be completed in just 5 minutes under ultrasonic irradiation, affording the desired products in satisfactory yields ranging from 61-98%. researchgate.net This represents a significant improvement over traditional thermal methods. researchgate.net Similarly, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation has been achieved with short reaction times (5-17 minutes) and high regioselectivity under ultrasound. researchgate.netnih.gov

The benefits of sonication are not limited to pyrazolo[1,5-a]pyrimidines. A green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines has been developed using ultrasonic irradiation in an aqueous ethanol medium, highlighting the method's alignment with the principles of sustainable chemistry. eurjchem.com Probe-type sonication and ultrasonic baths are the two primary methods used, with the latter being more common in pyrimidine synthesis. nih.gov The synergy of ultrasound with other methods can also lead to improved synthetic outcomes. nih.gov

Table 1: Comparison of Ultrasonic vs. Conventional Heating in Pyrimidine Synthesis

Reaction Type Substrates Conditions (Ultrasonic) Yield (Ultrasonic) Conditions (Conventional) Yield (Conventional) Reference
Cyclocondensation 1,1,1-trifluoro-4-metoxy-3-alken-2-one & 5-amino-1,2,4-triazole Acetic acid, 99°C, 5-17 min High Oil bath, reflux, 16 h 73-96% researchgate.net
Cyclocondensation 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones & 3-amino-5-methyl-1H-pyrazole Ethanol, 75°C, 5 min 61-98% Not specified Not specified researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. rsc.org This strategy has been widely applied to the construction of various heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines. rsc.orgrsc.org

One-pot, three-component synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives has been successfully achieved by reacting aromatic aldehydes, barbituric acid, and Meldrum's acid under ultrasonic irradiation. tandfonline.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized via one-pot multicomponent condensation reactions. For example, the reaction of 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile, various aldehydes, and malononitrile (B47326) or other active methylene (B1212753) compounds can afford highly substituted pyrazolo[3,4-d]pyrimidines. rsc.org Another example involves a four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols to yield pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

The Kabachnik–Fields reaction, a type of MCR, has been utilized to synthesize novel α-aminophosphonate derivatives containing a pyrazolo[4,3-d]thiazole core. nih.gov This one-pot, three-component reaction involves an amine, an aldehyde, and a phosphite, often catalyzed by an agent like lithium perchlorate. nih.gov

Table 2: Examples of Multi-Component Reactions in Pyrimidine Synthesis

Product Scaffold Components Catalyst/Conditions Key Features Reference
Pyrano[2,3-d]pyrimidine-2,4,7-triones Aromatic aldehyde, barbituric acid, Meldrum's acid WELFSA, Ultrasound Environmentally benign, high yield tandfonline.com
Pyrazolo[3,4-d]pyrimidines 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile, aldehydes, active methylene compounds Morpholine One-pot condensation rsc.org
Pyrazolo[4,3-d]thiazole α-aminophosphonates 5-Amino-1H-pyrazolo[4,3-d]thiazole, aldehydes, phosphites Lithium perchlorate Kabachnik–Fields reaction nih.gov

Synthesis of Key Synthetic Intermediates Leading to this compound

The construction of the this compound core relies on the sequential or convergent synthesis of key intermediates, primarily aminopyrazole derivatives, which are then subjected to cyclization to form the fused pyrimidine ring. journalijar.comekb.eg

Preparation of Aminopyrazole Derivatives

Aminopyrazoles are crucial building blocks for the synthesis of pyrazolo[4,3-d]pyrimidines. rsc.orgnih.govnih.gov A common and versatile method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. chim.it For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be prepared by refluxing 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine (B124118) in ethanol. mdpi.com

Another significant route to aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. chim.it For example, the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux yields 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile. rsc.org The synthesis of 4-aminopyrazoles can be achieved through methods like the Knorr pyrazole synthesis. chim.it

Cyclocondensation Reactions to Form the Pyrimidine Ring

The fusion of the pyrimidine ring onto the pyrazole core is typically achieved through cyclocondensation reactions. nih.govresearchgate.net This involves reacting an aminopyrazole derivative with a suitable C2 or C3 synthon.

A widely used method involves the reaction of a 5-aminopyrazole-4-carbonitrile with formic acid or formamide (B127407) to construct the pyrimidine ring, leading to the formation of a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.comcapes.gov.br For example, heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux yields 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com This intermediate can then be chlorinated, for instance with phosphorus oxychloride, to introduce the chloro substituents. nih.gov

Alternatively, an N-(4-cyano-1H-pyrazol-5-yl)formimidate intermediate can be treated with hydrazine hydrate to afford the corresponding 5-aminopyrazolo[3,4-d]pyrimidine. rsc.org The reaction of aminopyrazoles with urea or thiourea can also lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold. capes.gov.br

Chemo-, Regio-, and Stereoselective Synthesis Considerations in Pyrazolo[4,3-d]pyrimidine Construction

The synthesis of complex pyrazolo[4,3-d]pyrimidine derivatives often requires careful control of selectivity to obtain the desired isomer. nih.gov

Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs, the secondary amine at the C-4 position was selectively chosen for modification over other potential sites on the heterocyclic core. nih.gov

Regioselectivity is a key consideration in the initial pyrazole ring formation and subsequent cyclization. The reaction of unsymmetrical β-dicarbonyl compounds or their equivalents with substituted hydrazines can lead to a mixture of regioisomers. The use of specific reaction conditions or directing groups is often necessary to favor the formation of the desired isomer. In the synthesis of pyrazolo[3,4-d]pyrimidine-based carbocyclic nucleosides, regioselective synthesis was a major focus. nih.gov Theoretical investigations and experimental analysis, such as NOE and UV spectroscopy, were used to confirm the regioselectivity of the reaction. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines under ultrasonic irradiation has also demonstrated high regioselectivity. researchgate.net

Stereoselectivity becomes important when chiral centers are introduced into the pyrazolo[4,3-d]pyrimidine scaffold. While the core itself is aromatic and planar, substituents can introduce chirality. For example, in the synthesis of pyrazolo[3,4-d]pyrimidine-based nucleoside analogues, controlling the stereochemistry of the sugar moiety and its attachment to the heterocyclic base is critical. The Mitsunobu reaction is a common method used for the N-glycosylation step, and its stereochemical outcome needs to be carefully controlled. nih.gov

Advanced Functionalization and Reactivity Profile of the 3,7 Dichloro 1h Pyrazolo 4,3 D Pyrimidine Scaffold

Nucleophilic Substitution Reactions at the Dichloro Positions (C-3 and C-7)

The chlorine atoms at the C-3 and C-7 positions of the pyrazolo[4,3-d]pyrimidine ring are susceptible to nucleophilic attack, allowing for their replacement with a wide range of nucleophiles. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.

Replacement with Oxygen- and Nitrogen-Containing Nucleophiles

The displacement of the chloro groups by oxygen- and nitrogen-based nucleophiles is a fundamental strategy for the elaboration of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold. These reactions are pivotal in the synthesis of compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, a closely related isomer, is a well-established bioisostere of the purine (B94841) ring system and is frequently employed in the development of ATP-competitive inhibitors. nih.gov

The reaction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, an isomer of the title compound, with methylamine (B109427) has been shown to be regioselective, leading to the substitution of the chlorine atom at the 4-position. mdpi.com This suggests that similar selectivity could be achievable with the 3,7-dichloro isomer. The general reactivity of dichloropyrimidines with nucleophiles like amines and alkoxides allows for the sequential displacement of the chlorine atoms, often with the first substitution occurring at the more reactive position, which can be influenced by the electronic environment of the fused pyrazole (B372694) ring.

Table 1: Examples of Nucleophilic Substitution with O- and N-Nucleophiles on Related Scaffolds

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineTHF, rt71 mdpi.com
2,4-Dichloropyrimidine (B19661)3-Methoxyaniline2-Chloro-4-(3-methoxyphenylamino)pyrimidineNot specifiedNot specified mdpi.com

This table presents data from related pyrimidine (B1678525) scaffolds to illustrate the general reactivity pattern.

Exploration of Thiols and other Sulfur Nucleophiles

The introduction of sulfur-containing moieties onto the pyrazolo[4,3-d]pyrimidine core can be achieved through nucleophilic substitution with thiols and other sulfur nucleophiles. These reactions are analogous to those with oxygen and nitrogen nucleophiles and provide access to a different chemical space with potential biological activities. Under conditions similar to those used for Buchwald-Hartwig amination, thiols and thiophenols can be coupled with aryl halides to form aryl thioethers. wikipedia.org This palladium-catalyzed approach offers an alternative to direct nucleophilic aromatic substitution.

Cross-Coupling Methodologies on Halogenated Pyrazolo[4,3-d]pyrimidines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and these methodologies are readily applicable to the functionalization of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of accessible derivatives.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura coupling, which involves the reaction of a halide with a boronic acid, is a powerful tool for creating C-C bonds. nih.govrsc.org This reaction has been successfully applied to various nitrogen-rich heterocycles, including pyrazolo[1,5-a]pyrimidines, often under mild conditions with high yields. nih.govrsc.org The use of specific palladium catalysts and ligands can be crucial for achieving high efficiency, especially with less reactive chlorides. rsc.org

The Sonogashira coupling, the coupling of a halide with a terminal alkyne, is another important C-C bond-forming reaction. organic-chemistry.orgwikipedia.orglibretexts.org It is widely used in the synthesis of conjugated enynes and arylalkynes and can be carried out under mild conditions. wikipedia.orgpearson.com This reaction is also tolerant of a variety of functional groups, making it suitable for the late-stage functionalization of complex molecules.

Table 2: Examples of Suzuki-Miyaura and Sonogashira Reactions on Related Scaffolds

Starting MaterialCoupling PartnerReaction TypeCatalyst/LigandProductYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidSuzuki-MiyauraXPhosPdG2/XPhosC3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneGood to excellent rsc.org
7-Chloro-5-methyl- wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidineArylboronic acidSuzuki-MiyauraNot specified7-Aryl-5-methyl- wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidineNot specified researchgate.net
7-Chloro-5-methyl- wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidineTerminal alkyneSonogashiraNot specified7-Alkynyl-5-methyl- wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidineNot specified researchgate.net

This table showcases the application of Suzuki-Miyaura and Sonogashira reactions on similar heterocyclic systems.

C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is of great synthetic utility due to its broad substrate scope and functional group tolerance. wikipedia.org It has been successfully employed in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netnih.gov The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination, with different generations of catalyst systems offering improved reactivity and milder reaction conditions. wikipedia.orgorganic-chemistry.org

Functionalization Strategies at the 1H-Pyrazolo Nitrogen (N-1)

The nitrogen atom at the N-1 position of the pyrazole ring offers another site for functionalization, most commonly through alkylation or arylation reactions. researchgate.net This modification can significantly impact the biological activity and physicochemical properties of the resulting compounds. The regioselectivity of N-alkylation can sometimes be an issue in related heterocyclic systems, with the potential for alkylation on other ring nitrogens or exocyclic functional groups. researchgate.net However, careful selection of the alkylating agent and reaction conditions can often lead to the desired N-1 substituted product. These N-1 functionalized dichloropyrazolopyrimidines can then be subjected to the aforementioned nucleophilic substitution and cross-coupling reactions to generate a wide array of trisubstituted derivatives. mdpi.comnih.govnih.gov

N-Alkylation and N-Arylation Reactions

The pyrazole moiety of the pyrazolo[4,3-d]pyrimidine system contains two nitrogen atoms (N-1 and N-2) that can potentially undergo alkylation or arylation. The regioselectivity of these reactions is a key consideration in synthetic strategies.

Research has demonstrated that the N-1 position is a common site for the introduction of alkyl and aryl groups. In the synthesis of pyrazolo[4,3-d]pyrimidine analogues, various groups have been introduced at the N-1 position. nih.gov One documented method for N-alkylation involves reacting the pyrimidine precursor with reagents like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate. nih.gov Another effective method is the Mitsunobu reaction, which allows for the introduction of side chains under mild conditions. nih.gov

While N-alkylation is well-documented, specific examples of N-arylation on the this compound scaffold are not extensively detailed in the reviewed literature. However, general methods for N-arylation of pyrazole-containing heterocycles, often employing copper- or palladium-catalyzed cross-coupling reactions with arylboronic acids, are widely established and suggest a viable route for the N-arylation of this scaffold as well. researchgate.net

Introduction of Diverse Substituents

The chlorine atoms at the C-3 and C-7 positions are the primary sites for introducing a wide array of substituents, enabling significant diversification of the molecular structure. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to replace the chloro groups with various nucleophiles.

Studies have shown the successful introduction of different amine and ester groups at these positions. nih.gov For instance, a series of pyrazolo[4,3-d]pyrimidine derivatives were synthesized by reacting the dichloro-precursor with various amines to create compounds for evaluation as potential therapeutic agents. nih.govnih.gov

The following table summarizes examples of substituents introduced onto the pyrazolo[4,3-d]pyrimidine core, showcasing the scaffold's versatility.

Table 1: Examples of Introduced Substituents on the Pyrazolo[4,3-d]pyrimidine Scaffold

Position of Substitution Reagent/Reaction Type Introduced Substituent/Moiety Reference
N-1 Benzyl Bromide / K₂CO₃ Benzyl group nih.gov
N-1 Mitsunobu Reaction Various alkyl side chains nih.gov
C-7 Amines / SNAr Substituted amino groups (e.g., -NH-sec-Butyl) nih.gov
C-7 4-Aminophenol / SNAr -(4-hydroxyphenyl)amino nih.gov
C-5 Suzuki-Miyaura Coupling (E)-styryl and other vinyl groups nih.gov
C-7 Amine Derivatives / SNAr -(4-(substituted amides)phenyl)amino nih.gov

Derivatization at Peripheral Positions for Structure Diversification

Beyond the primary N-alkylation/arylation and C-3/C-7 substitutions, derivatization at other positions on the heterocyclic ring system allows for further structural diversification. Based on standard IUPAC nomenclature for the pyrazolo[4,3-d]pyrimidine system, key positions for derivatization include C-5 and C-7.

Research has demonstrated that the C-5 position can be functionalized, for example, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce vinyl groups, such as (E)-styryl moieties. nih.gov The C-7 position is highly reactive towards nucleophilic substitution, where the chloro group is readily displaced by various amines. nih.govnih.gov

Amidation and Ureation Reactions

Amide functionalities are frequently incorporated into pyrazolo[4,3-d]pyrimidine derivatives to explore structure-activity relationships, particularly in medicinal chemistry. One prominent strategy involves the introduction of an amine at the C-7 position, which is then further modified. For example, analogues have been synthesized where the substituent at the C-7 position is a phenylamino (B1219803) group bearing an amide at the para-position. nih.gov This approach highlights that amidation can be achieved by using pre-functionalized nucleophiles in the substitution reaction.

Detailed studies focusing specifically on direct ureation reactions on the this compound scaffold are not extensively covered in the available scientific literature.

Reactions with Isocyanates and Isothiocyanates

The reaction of pyrazolo[4,3-d]pyrimidine derivatives with isocyanates and isothiocyanates would typically involve a nucleophilic amine or hydroxyl group on the scaffold reacting to form urea (B33335), thiourea (B124793), carbamate, or thiocarbamate linkages. While this is a common strategy for derivatization in heterocyclic chemistry, specific examples of these reactions being applied to the this compound scaffold were not found in the reviewed literature.

Late-Stage Functionalization Approaches for Pyrazolo[4,3-d]pyrimidine Derivatives

Late-stage functionalization refers to the introduction of chemical modifications in the final steps of a synthetic sequence, which is a powerful strategy for rapidly creating a library of analogues from a common advanced intermediate.

C-H Bond Activation Methodologies

C-H bond activation is a state-of-the-art technique for late-stage functionalization, allowing for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. This avoids the need for pre-functionalized starting materials. While C-H activation has been successfully applied to many heterocyclic systems, specific methodologies developed for the direct C-H functionalization of the pyrazolo[4,3-d]pyrimidine core are not described in the surveyed research articles. The development of such methods would represent a significant advancement in the chemical toolbox for modifying this scaffold.

Rigorous Structural Elucidation and Spectroscopic Characterization of 3,7 Dichloro 1h Pyrazolo 4,3 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazolo[4,3-d]pyrimidine derivatives. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For derivatives of the pyrazolo[4,3-d]pyrimidine core, the chemical shifts (δ) of the protons and carbons are indicative of their electronic environment.

The following table provides representative ¹H and ¹³C NMR data for a related pyrazolo[3,4-d]pyrimidine derivative to illustrate the types of signals observed.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-38.34 (s)-
C-3-134.3
C-3a-100.4
C-4-158.3
C-6-120.5
C-7a-129.3
NH₂7.97 (vbrs)-

Data adapted from a study on substituted pyrazolo[3,4-d]pyrimidines-4-amines. core.ac.uk The specific compound is 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

To unequivocally assign all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques are employed. These include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.

HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for establishing the connectivity of different fragments within the molecule.

The application of these techniques has been instrumental in the complete spectral assignment of various substituted pyrazolo[3,4-d]pyrimidines. core.ac.uk For example, HMBC experiments optimized for long-range coupling constants of 8 Hz were used to confirm the assignment of protons and carbons in a series of pyrazolo[3,4-d]pyrimidine-4-amines. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the molecular formula can be deduced.

For 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent atoms (C₅H₂Cl₂N₄). While specific HRMS data for this exact compound is not available in the search results, the technique has been successfully applied to confirm the structures of related pyrazolo[3,4-d]pyrimidine derivatives. For instance, the structure of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was confirmed by HRMS. mdpi.com

The following table illustrates how HRMS data is presented.

Compound Calculated m/z Found m/z Molecular Formula
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine216.0000216.0000C₇H₆Cl₂N₄

Data is hypothetical for illustrative purposes as specific data for the title compound was not found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, characteristic IR absorption bands would be expected for the N-H bond of the pyrazole (B372694) ring and the C-Cl bonds. The IR spectra of related pyrazolo[3,4-d]pyrimidine derivatives show characteristic bands for various functional groups. For instance, in a study of 4-amino pyrazolo(3,4-d)pyrimidine, the FTIR spectrum was measured in the region of 4000-400 cm⁻¹. nih.gov The IR spectra of other derivatives have shown stretching bands for C-H aliphatic groups in the range of 2950-2980 cm⁻¹. nih.gov

The table below provides a general guide to expected IR absorption frequencies for the functional groups in this compound.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H stretch (pyrazole)3100 - 3500
C=N stretch (pyrimidine)1630 - 1680
C-Cl stretch600 - 800

These are general ranges and the exact positions can vary based on the specific molecular environment.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the provided search results, the structures of several related pyrazolo[3,4-d]pyrimidine derivatives have been elucidated by X-ray diffraction. mdpi.comresearchgate.net These studies provide valuable insights into the geometry and conformation of the pyrazolopyrimidine ring system. For example, the crystal structure of a related 2,4-dichloropyrimidine (B19661) revealed a nearly planar molecule. nih.gov

X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine derivatives has shown that the fused ring system is generally planar or nearly planar. researchgate.net For instance, in one study, the dihydropyrazolopyrimidine moiety was found to be not perfectly planar, with a dihedral angle of 4.38(4)° between the mean planes of its constituent rings. nih.gov The planarity of the molecule can be influenced by the substituents present. Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also revealed by X-ray crystallography and play a crucial role in the packing of the molecules in the crystal lattice. researchgate.netnih.gov

The following table presents selected crystallographic data for a related pyrimidine (B1678525) derivative to illustrate the type of information obtained.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5090 (15)
b (Å)10.776 (2)
c (Å)7.1980 (14)
β (°)92.92 (3)
V (ų)581.7 (2)

Data for 2,4-dichloropyrimidine. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data from crystallographic analysis regarding the specific intermolecular interactions of this compound is not publicly available. The elucidation of hydrogen bonding and π-π stacking interactions relies on precise atomic coordinate data, which is typically obtained through single-crystal X-ray diffraction studies.

In related pyrazolo[3,4-d]pyrimidine structures, intermolecular hydrogen bonding is a frequently observed and critical interaction influencing their solid-state arrangement. researchgate.net Typically, the hydrogen atom attached to the pyrazole nitrogen (N1-H) can act as a hydrogen bond donor to an acceptor atom, which is often a nitrogen atom on the pyrimidine ring of an adjacent molecule. The presence of two chlorine atoms in this compound would significantly influence the electronic distribution of the heterocyclic system and could affect the acidity of the N-H proton and the basicity of the nitrogen lone pairs, thereby modulating the strength and geometry of any hydrogen bonds.

Supramolecular Assembly and Crystal Packing Features

The supramolecular assembly and crystal packing of a molecule are the result of the collective intermolecular interactions. As no specific crystallographic data for this compound has been reported in the searched scientific literature, a definitive description of its supramolecular assembly and crystal packing features cannot be provided.

Based on a thorough review of available scientific literature, detailed computational and theoretical characterization studies focusing specifically on This compound are not presently available.

Research in the field of pyrazolopyrimidines is extensive; however, computational analyses, including Density Functional Theory (DFT) calculations and molecular docking studies, have predominantly centered on the isomeric pyrazolo[3,4-d]pyrimidine core and its various derivatives. rsc.orgnih.govmdpi.comtandfonline.combenthamdirect.comacs.orgrsc.orgnih.gov These studies have explored their potential as inhibitors for targets like cyclin-dependent kinases (CDKs), EGFR-tyrosine kinase, and dihydrofolate reductase (DHFR). rsc.orgtandfonline.comrsc.org

While the broader class of pyrazolo[4,3-d]pyrimidines has been investigated, for instance in the context of adenosine (B11128) receptor antagonists, specific computational data for the 3,7-dichloro substituted variant remains uncharacterised in published literature. acs.org The existing body of work provides significant insights into the structure-activity relationships of related compounds but does not offer the specific geometric, electronic, or interaction data required to populate the requested article outline for this compound.

Therefore, the generation of an article with the specified detailed sections on the computational characterization of this compound is not possible at this time due to the absence of targeted research on this particular molecule.

Computational Chemistry and Theoretical Characterization of 3,7 Dichloro 1h Pyrazolo 4,3 D Pyrimidine

Molecular Modeling and Docking Studies to Elucidate Ligand-Target Interactions

Conformational Analysis within Binding Pockets

While specific conformational analysis studies for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine within protein active sites are not extensively documented in publicly available literature, the binding modes of the closely related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds have been widely studied through molecular docking simulations. These studies provide valuable insights into the likely conformational behavior of the 3,7-dichloro derivative.

The planar pyrazolo[4,3-d]pyrimidine core is expected to form key interactions within the ATP-binding site of various kinases, a common target for this class of compounds. The nitrogen atoms of the fused ring system are crucial for forming hydrogen bonds with backbone residues of the hinge region in kinases. For instance, in studies of pyrazolo[3,4-d]pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2), essential hydrogen bonds are consistently observed with the backbone amide of Leu83. nih.gov

The chlorine atoms at the 3 and 7 positions of the scaffold play a significant role in modulating the electronic properties and steric interactions of the molecule. These electron-withdrawing groups can influence the strength of hydrogen bonds formed by the pyrimidine (B1678525) and pyrazole (B372694) nitrogens. Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A summary of typical interactions observed for the pyrazolopyrimidine scaffold in kinase binding pockets is presented below:

Interaction TypeInteracting Ligand AtomsCommon Interacting Protein Residues
Hydrogen BondingPyrazole N-H, Pyrimidine NHinge region backbone amides (e.g., Leu, Ala)
Halogen BondingChlorine atomsCarbonyl oxygens, aromatic rings
Hydrophobic InteractionsPyrazolopyrimidine ring systemAliphatic and aromatic side chains (e.g., Val, Leu, Ile, Phe)
π-π StackingPyrazolopyrimidine ring systemAromatic side chains (e.g., Phe, Tyr, Trp)

This table is a generalized representation based on docking studies of related pyrazolopyrimidine compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not widely reported, numerous QSAR models have been developed for the isomeric pyrazolo[3,4-d]pyrimidine scaffold, offering valuable insights into the design principles that can be extrapolated to the [4,3-d] series. rsc.orgnih.gov

These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The chloro substituents in this compound significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the compound's distribution between an oily and an aqueous phase.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape.

Once calculated, these descriptors are correlated with the biological activity (e.g., IC50 values) of a series of compounds using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms.

A hypothetical QSAR study on a series of 3,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine derivatives might reveal the following design principles:

Descriptor TypeFavorable for ActivityUnfavorable for ActivityRationale
Electronic Electron-donating groups at position 7Bulky electron-withdrawing groups at position 3May enhance hydrogen bonding at the hinge region.
Steric Small, flexible substituents at position 3Large, rigid groups at position 7May allow for better access to a specific sub-pocket.
Hydrophobic Moderate logP valuesVery high or very low logPBalanced solubility is often required for good bioavailability.

This table represents a hypothetical outcome of a QSAR study for illustrative purposes.

The insights gained from such QSAR models are instrumental in guiding the synthesis of new derivatives with potentially improved activity, by prioritizing substituents with favorable descriptor values.

Tautomerism and Isomerism Studies of the 1H-Pyrazolo[4,3-d]pyrimidine System

The 1H-pyrazolo[4,3-d]pyrimidine system can exhibit both tautomerism and isomerism, which are important considerations in its chemical synthesis and biological activity.

Tautomerism:

The primary form of tautomerism in the 1H-pyrazolo[4,3-d]pyrimidine scaffold involves the migration of a proton between the nitrogen atoms of the pyrazole ring. This results in two main tautomeric forms: the 1H- and 2H-pyrazolo[4,3-d]pyrimidine.

The relative stability of these tautomers can be influenced by the nature and position of substituents on the ring system, as well as the solvent environment. Quantum chemical calculations are often employed to predict the most stable tautomer. For the parent 1H-pyrazolo[4,3-d]pyrimidine, the 1H-tautomer is generally considered the more stable form. The presence of the dichloro substitutions in this compound can further influence the tautomeric equilibrium.

Isomerism:

The pyrazolo[4,3-d]pyrimidine system is one of four possible isomers of pyrazolopyrimidine, which differ in the arrangement of the nitrogen atoms in the pyrazole ring and the fusion of the two rings. The other isomers are:

Pyrazolo[3,4-d]pyrimidine

Pyrazolo[1,5-a]pyrimidine (B1248293)

Pyrazolo[5,1-b]pyrimidine

Within the pyrazolo[4,3-d]pyrimidine scaffold itself, positional isomerism is a key consideration, especially during synthesis. For example, the dichlorinated derivative can exist as 3,7-dichloro, 3,5-dichloro, or 5,7-dichloro isomers, depending on the synthetic route.

Furthermore, reactions involving the pyrazolo[4,3-d]pyrimidine core can sometimes lead to isomeric products through ring-opening and re-cyclization mechanisms, such as the Dimroth rearrangement. This type of isomerization has been observed in related fused pyrimidine systems.

A summary of the primary tautomers of the parent scaffold is presented below:

Tautomer NameStructureGeneral Stability
1H-Pyrazolo[4,3-d]pyrimidineA five-membered pyrazole ring fused to a six-membered pyrimidine ring, with the non-bridgehead pyrazole nitrogen at position 1.Generally more stable
2H-Pyrazolo[4,3-d]pyrimidineA five-membered pyrazole ring fused to a six-membered pyrimidine ring, with the non-bridgehead pyrazole nitrogen at position 2.Generally less stable

The precise characterization of the tautomeric and isomeric forms of any given derivative is crucial, as different forms can exhibit distinct physicochemical properties and biological activities.

Role of the 3,7 Dichloro 1h Pyrazolo 4,3 D Pyrimidine Scaffold in Chemical Biology and Medicinal Chemistry Research

Design of Chemical Probes and Tools for Biological Systems

The pyrazolo[4,3-d]pyrimidine scaffold is instrumental in the design of chemical probes, which are small molecules used to study and manipulate biological systems. These tools allow researchers to investigate the roles of specific proteins in cellular pathways. For instance, inhibitors based on this scaffold are used to probe the function of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. By observing the cellular effects of these inhibitors, such as cell cycle arrest or changes in protein phosphorylation, scientists can elucidate the specific functions of their target kinases. bohrium.com

A notable example of a sophisticated chemical tool derived from this scaffold is a compound that functions as a "molecular glue." One such 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine was found to not only inhibit CDK12 but also induce the proteasome-dependent degradation of its binding partner, cyclin K. This dual-action mechanism, where the molecule brings together the kinase and a component of the cell's degradation machinery (DDB1), provides a powerful tool for studying the consequences of rapidly eliminating cyclin K, a feat not achievable through kinase inhibition alone.

Scaffold-Based Approaches in Enzyme Inhibition Research

The pyrazolo[4,3-d]pyrimidine framework is a cornerstone of scaffold-based drug discovery, particularly in the field of enzyme inhibition. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal starting point for creating potent and selective inhibitors for various enzyme families, most notably protein kinases.

A fundamental reason for the success of the pyrazolo[4,3-d]pyrimidine scaffold in medicinal chemistry is its role as a bioisostere of purine (B94841). bohrium.comnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazolo[4,3-d]pyrimidine nucleus mimics the adenine (B156593) core of adenosine (B11128) triphosphate (ATP), the universal energy currency and phosphate (B84403) donor for all kinase-catalyzed reactions. nih.gov

This structural mimicry allows compounds built on this scaffold to act as competitive inhibitors, fitting into the ATP-binding pocket on a kinase. nih.gov By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation of target proteins and interrupting the signaling pathways they control. This bioisosteric relationship has been successfully exploited to develop inhibitors for a wide range of protein kinases. bohrium.com

The versatility of the 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold allows for its derivatization to target a variety of specific enzymes with high affinity and selectivity.

Cyclin-Dependent Kinases (CDK1, CDK2, and CDK7): The pyrazolo[4,3-d]pyrimidine scaffold has yielded numerous potent inhibitors of CDKs, enzymes often deregulated in human cancers. One such derivative, 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, was synthesized as a bioisostere of the known CDK inhibitor roscovitine (B1683857) and demonstrated potent inhibition of CDK2. bohrium.com Its biological effects, including cell cycle arrest and induction of apoptosis, were consistent with CDK inhibition. bohrium.com Further research has led to the development of trisubstituted pyrazolo[4,3-d]pyrimidines that inhibit CDKs in the nanomolar range. For example, LGR6768 was identified as a highly selective inhibitor of CDK7, a kinase that regulates both the cell cycle and transcription. google.com

CompoundTarget KinaseInhibitory Potency (IC₅₀)Reference
7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidineCDK2/cyclin A0.08 µM bohrium.com
LGR6768CDK720 nM google.com
5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidineCDK2/cyclin A3 nM

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): While the broader class of pyrazolopyrimidines has been extensively investigated as EGFR-TK inhibitors, the literature primarily focuses on the pyrazolo[3,4-d]pyrimidine isomer for this target. acs.orggoogle.com Research specifically detailing potent EGFR-TK inhibitors derived from the this compound scaffold is limited in peer-reviewed sources, which have more robustly validated the [3,4-d] isomer for this particular kinase family. acs.orgunicam.it

Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD): The pyrazolo[4,3-d]pyrimidine scaffold has been successfully used to develop novel, orally bioavailable inhibitors of HIF-prolyl hydroxylase domain (HIF-PHD) enzymes. acs.orgnih.govnih.gov Inhibition of HIF-PHD stabilizes the hypoxia-inducible factor (HIF), which in turn promotes the production of erythropoietin (EPO), making these compounds promising therapeutic agents for anemia associated with chronic kidney disease. nih.govnih.gov Starting from a thieno[2,3-d]pyrimidine (B153573) hit, researchers designed a pyrazolo[4,3-d]pyrimidine lead compound (13) with improved HIF-PHD2 inhibitory activity. nih.govnih.gov Further optimization of the side chains led to compound 19, which demonstrated enhanced solubility and bioavailability, and was effective at increasing hemoglobin levels in animal models of anemia. nih.govnih.gov

Compound Name/NumberTargetInhibitory Potency (IC₅₀)Key FindingReference
13 (Lead Compound)HIF-PHD20.021 µMImproved potency over initial hit nih.govnih.gov
19 (Optimized Compound)HIF-PHD20.027 µMHigh solubility and oral bioavailability nih.govnih.gov

Medicinal chemists employ several strategies to refine pyrazolo[4,3-d]pyrimidine-based ligands for improved specificity and binding affinity. These strategies revolve around modifying substituents at key positions on the bicyclic core (C3, C5, and C7) to optimize interactions within the target's binding site.

X-ray crystallography has been a vital tool, providing detailed maps of how these inhibitors bind. For example, the crystal structure of a potent pyrazolo[4,3-d]pyrimidine derivative bound to CDK2 revealed a binding mode similar to that of roscovitine, confirming the bioisosteric design principle. bohrium.com This structural insight allows for rational design, where modifications are made to enhance specific contacts. For instance, introducing a benzylamino group at the C7 position and an isopropyl group at the C3 position proved effective for CDK2 inhibition. bohrium.com

Selectivity between closely related kinases can be achieved through subtle structural changes. The development of the CDK7-selective inhibitor LGR6768 showed that the conformation of a biphenyl (B1667301) moiety attached to the scaffold was crucial for its preference for CDK7 over other CDKs. google.com This highlights how controlling the three-dimensional shape of the molecule is key to achieving target selectivity. Further studies on 3,5,7-trisubstituted derivatives have confirmed that careful selection of substituents at these three positions is essential for generating nanomolar potency and tuning the selectivity profile.

Applications in Ligand Design for Receptors

Beyond enzyme inhibition, the this compound scaffold serves as a template for designing ligands that modulate the function of various cell surface and intracellular receptors.

This scaffold has been particularly fruitful in the development of antagonists for adenosine receptors, a class of G-protein-coupled receptors (GPCRs) involved in numerous physiological processes. Researchers have systematically modified the pyrazolo[4,3-d]pyrimidine core to create highly potent and selective antagonists for the human A3 adenosine receptor (hA3AR). nih.gov Structural refinement, including the introduction of different substituents at the C2 and C5 positions and the addition of acyl groups at the C7-amino position, led to compounds with exceptional affinity. nih.gov One derivative, 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine, was reported as one of the most potent and selective hA3AR antagonists discovered, with a Kᵢ value of 0.027 nM. nih.gov

Further work has explored how substitutions at the C5 position can modulate affinity and selectivity between A1 and A2A adenosine receptors. bohrium.comtandfonline.com For example, introducing a 5-benzylamino group resulted in a compound with high affinity for both A1 and A2A receptors, while a 5-phenethylamino pendant conferred high affinity and selectivity for the A1 receptor. tandfonline.com

More recently, patent literature has described 1H-pyrazolo[4,3-d]pyrimidine compounds as agonists for Toll-like receptor 7 (TLR7), an intracellular receptor that plays a key role in the innate immune response. google.comgoogle.com This demonstrates the scaffold's adaptability for creating ligands that activate, rather than inhibit, their targets.

Compound Class/ExampleReceptor TargetActivityBinding Affinity (Kᵢ) / PotencyReference
2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine (25)Human A3 AdenosineAntagonist0.027 nM nih.gov
5-benzylamino-pyrazolo[4,3-d]pyrimidine derivative (5)Human A1/A2A AdenosineAntagonist25 nM (A1), 123 nM (A2A) tandfonline.com
5-phenethylamino-pyrazolo[4,3-d]pyrimidine derivative (6)Human A1 AdenosineAntagonist11 nM tandfonline.com
1H-pyrazolo[4,3-d]pyrimidine derivativesToll-Like Receptor 7AgonistNot specified google.comgoogle.com

Future Directions and Emerging Paradigms in 3,7 Dichloro 1h Pyrazolo 4,3 D Pyrimidine Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives is increasingly aligning with the principles of green chemistry, moving away from traditional methods that often involve harsh conditions and hazardous reagents. Research now emphasizes the development of sustainable synthetic routes that are both environmentally benign and economically viable.

Recent studies have demonstrated the successful application of green chemistry principles to the synthesis of related pyrazolo[3,4-d]pyrimidine scaffolds. These approaches include one-pot multicomponent reactions, which streamline synthesis by combining several steps into a single operation, thereby reducing solvent waste and energy consumption. rsc.org For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using both conventional and green methods, with the latter showcasing the potential for more sustainable production pathways. rsc.org The focus is on minimizing the use of volatile organic compounds, exploring water as a solvent, and utilizing energy-efficient techniques like microwave-assisted synthesis. These methodologies, proven effective for isomeric structures, represent a clear and viable path for the future synthesis of 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine and its derivatives, promising to make their production cleaner and more efficient.

Integration with Automation and High-Throughput Synthesis

The demand for large and diverse libraries of compounds for screening has propelled the integration of automation and high-throughput experimentation (HTE) in chemical synthesis. This paradigm shift is particularly relevant for scaffolds like this compound, where systematic modification of the core structure is key to discovering new functionalities.

HTE platforms allow researchers to rapidly screen a wide array of catalysts, reagents, and reaction conditions in parallel, dramatically accelerating the optimization process. youtube.com This approach enables the exploration of a much broader chemical space than is feasible with traditional, one-at-a-time experimentation. youtube.com For the related pyrazolo[3,4-d]pyrimidine systems, high-throughput synthesis has been successfully employed to generate libraries of extended pyrazolo[3,4-d]dihydropyrimidines, where various carbonyl compounds and amines were condensed to produce a diverse set of products with high yield. nih.gov Adopting HTE for this compound would facilitate the rapid discovery of novel derivatives by enabling efficient screening of nucleophilic substitution reactions at the chloro-positions, leading to faster identification of lead compounds for various applications.

Exploration of Novel Reactivities and Catalytic Transformations

The two chlorine atoms on the this compound ring are prime sites for chemical modification, offering a gateway to a vast range of derivatives. Future research will increasingly focus on exploring novel reactivities and employing advanced catalytic systems to functionalize this scaffold with high precision and efficiency.

While classical nucleophilic substitution reactions are common, emerging research is exploring more sophisticated catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These methods allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups) onto the pyrazolo[4,3-d]pyrimidine core. For example, the synthesis of diaryl-substituted pyrazolo[3,4-d]pyrimidines has been achieved through Suzuki coupling reactions, demonstrating the utility of this approach. acs.org The development of novel catalytic systems that can selectively functionalize one chlorine atom over the other on the this compound scaffold is a significant area of future research, as it would provide precise control over the final molecular architecture and function. The exploration of catalytic coherence transformations also presents a theoretical frontier for manipulating quantum states in chemical reactions, though its practical application in synthesis is still in early stages. arxiv.org

Advanced Computational Methods for Predictive Design and Optimization

In modern chemical research, computational methods are indispensable tools for accelerating the design and optimization of new molecules. For this compound, in silico techniques are becoming central to predicting molecular properties, understanding reaction mechanisms, and guiding synthetic efforts.

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a molecule to a biological target. rsc.orgnih.gov This has been extensively applied to pyrazolo[3,4-d]pyrimidine derivatives to identify potential inhibitors for targets like protein kinases. rsc.orgnih.govrsc.org Density Functional Theory (DFT) calculations are also employed to elucidate reaction mechanisms and predict the stability and reactivity of different isomers and tautomers, providing insights that can guide synthetic strategies. nih.govsemanticscholar.org Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies help in the early stages of drug discovery to predict the pharmacokinetic properties of new compounds, saving significant time and resources. rsc.orgnih.gov The integrated use of these computational tools allows for a rational design approach, enabling researchers to prioritize the synthesis of derivatives with the highest probability of success.

Development of Multifunctional Pyrazolo[4,3-d]pyrimidine Scaffolds

The "one-molecule, one-target" paradigm in drug discovery is gradually being complemented by the development of multifunctional molecules that can interact with multiple biological targets simultaneously. This polypharmacological approach can offer improved efficacy and a reduced likelihood of drug resistance. The pyrazolo[4,3-d]pyrimidine scaffold is an excellent platform for designing such multifunctional agents.

The structural versatility of the pyrazolo[4,3-d]pyrimidine core allows for the incorporation of different pharmacophores, each designed to interact with a specific target. For instance, derivatives of the isomeric pyrazolo[3,4-d]pyrimidine have been developed as dual-targeting ligands. One study reported the discovery of a compound that simultaneously targets tubulin and the cell division cycle 5-like (CDC5L) protein, both crucial for mitosis in cancer cells. acs.org This dual-action mechanism represents a promising strategy for developing more effective anticancer agents. Research is also focused on creating pyrazolopyrimidine derivatives that combine kinase inhibition with other activities, such as anti-inflammatory or anti-angiogenic effects. nih.govnih.gov The development of such multifunctional scaffolds based on this compound holds significant promise for addressing complex diseases like cancer, where multiple pathways are often dysregulated.

Q & A

Q. What are the common synthetic routes for 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine?

The compound is typically synthesized via multi-step heterocyclic condensation. Key methods include:

  • Chlorination of precursor pyrazolo-pyrimidines using POCl₃ or PCl₅ under reflux (e.g., 52.7% yield achieved with HCl at 50°C for 2.33 hours) .
  • Nucleophilic substitution on halogenated intermediates, as seen in kinase inhibitor syntheses .
  • Ribosylation methods catalyzed by SnCl₄ for nucleoside derivatives, with structural confirmation via ¹H/¹³C NMR and X-ray crystallography .

Q. How is the structure of this compound confirmed experimentally?

  • ¹H/¹³C NMR spectroscopy : Key signals include aromatic protons (δ 7.5–9.5 ppm) and NH groups (δ 9.0–11.6 ppm). For example, NH protons in pyrazolo-pyrimidines appear as broad singlets .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 11.83 Å, b = 17.42 Å) confirm planar heterocyclic frameworks .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Stability is compromised by moisture, requiring desiccants and airtight containers .

Q. Which purification techniques are effective post-synthesis?

  • Recrystallization : Use acetonitrile or ethanol for high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Temperature control : Heating to 50°C improves solubility and reduces side products (e.g., clear solutions formed from slurries) .
  • Catalyst selection : SnCl₄ increases ribosylation efficiency, while K₂CO₃ enhances nucleophilic substitution in DMF .
  • Stepwise monitoring : TLC or HPLC at each stage identifies bottlenecks, such as incomplete cyclization .

Q. What strategies elucidate structure-activity relationships (SAR) for antitumor activity?

  • Functional group modulation : Introduce substituents (e.g., methyl, chloro) at positions 3 and 7 to assess impact on cytotoxicity (e.g., IC₅₀ values via MTT assays) .
  • Docking studies : Use AutoDock Vina to predict binding affinity to kinase active sites (e.g., EGFR, VEGFR2) .

Q. How do researchers resolve contradictions in reported bioactivity data?

  • Standardized assays : Use identical cell lines (e.g., MCF-7, PC3) and concentrations (1–5 mg/mL) for reproducibility .
  • Meta-analysis : Compare enzyme inhibition (IC₅₀) across studies, adjusting for variables like solvent (DMSO vs. water) .

Q. What experimental designs assess kinase inhibition mechanisms?

  • Kinase profiling : Screen against a panel (e.g., 50+ kinases) using fluorescence polarization assays .
  • Cellular pathway analysis : Western blotting for phosphorylated targets (e.g., ERK, Akt) post-treatment .

Q. How are computational methods applied to predict interactions?

  • Molecular dynamics simulations : Analyze binding stability (RMSD < 2.0 Å) over 100 ns trajectories in GROMACS .
  • Pharmacophore modeling : Identify critical hydrogen bonds (e.g., N–H···O=C) using Schrödinger Suite .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Intermediate stability : Protect NH groups with Boc to prevent degradation during prolonged reactions .
  • Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for eco-friendly scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.